molecular formula C23H18ClFN4O2S2 B2860064 1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1184989-77-2

1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2860064
CAS RN: 1184989-77-2
M. Wt: 500.99
InChI Key: MPTNJDWRWNEFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H18ClFN4O2S2 and its molecular weight is 500.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to 1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have been synthesized and assessed for their antimicrobial activity. In a study by Hossain and Bhuiyan (2009), a series of fused pyrimidines, including thienotriazolopyrimidines and thienopyrimidines, were prepared and screened for their antimicrobial efficacy. These compounds exhibited promising results against various microbial strains, highlighting the potential of similar structures in combating infectious diseases (Hossain & Bhuiyan, 2009).

Novel Synthesis Approaches

The development of efficient synthetic methods for compounds like this compound is crucial for exploring their biological activities. Hassaneen et al. (2001) reported a novel synthesis of 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives, showcasing a methodological advancement in the synthesis of such complex molecules. This study provides a foundation for the synthesis of similar compounds, potentially leading to new drug discoveries (Hassaneen, Abdelhadi, & Abdallah, 2001).

Biological Activity and Potential Applications

Further research into the biological activity and potential applications of this compound derivatives is warranted. Gomha's work (2009) on the facile one-pot synthesis of related compounds and their biological activity screening indicates the therapeutic potential of these molecules. Such studies are instrumental in identifying new compounds with significant antimicrobial, anticonvulsant, or anticancer activities, paving the way for future pharmaceutical applications (Gomha, 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the thiolation of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring with a benzyl chloride derivative, followed by the alkylation of the resulting intermediate with an ethoxybenzyl halide.", "Starting Materials": [ "Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one", "2-Chloro-4-fluorobenzyl chloride", "Sodium hydride", "Benzyl mercaptan", "Potassium carbonate", "2-Ethoxybenzyl bromide", "Dimethylformamide", "Chloroform", "Ethanol" ], "Reaction": [ "Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is reacted with sodium hydride in dimethylformamide to form an intermediate.", "The intermediate is then reacted with benzyl mercaptan in chloroform to form a thiolated intermediate.", "The thiolated intermediate is then reacted with 2-chloro-4-fluorobenzyl chloride in the presence of potassium carbonate in ethanol to form a benzyl chloride derivative.", "The benzyl chloride derivative is then reacted with 2-ethoxybenzyl bromide in the presence of potassium carbonate in ethanol to form the final compound, 1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one." ] }

CAS RN

1184989-77-2

Molecular Formula

C23H18ClFN4O2S2

Molecular Weight

500.99

IUPAC Name

12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C23H18ClFN4O2S2/c1-2-31-19-6-4-3-5-14(19)12-28-21(30)20-18(9-10-32-20)29-22(28)26-27-23(29)33-13-15-7-8-16(25)11-17(15)24/h3-11H,2,12-13H2,1H3

InChI Key

MPTNJDWRWNEFPN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.